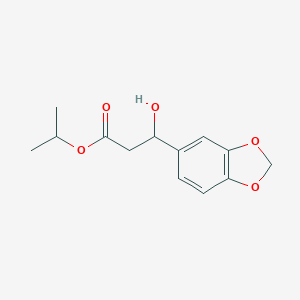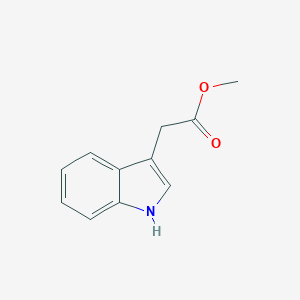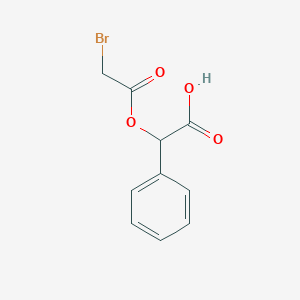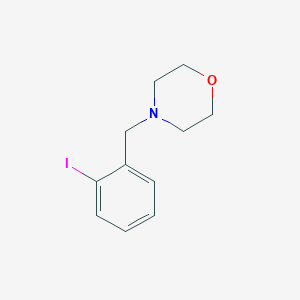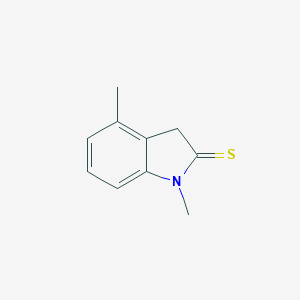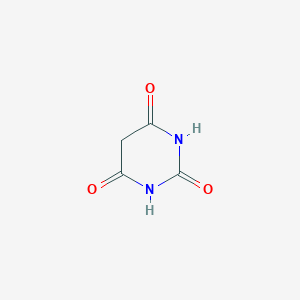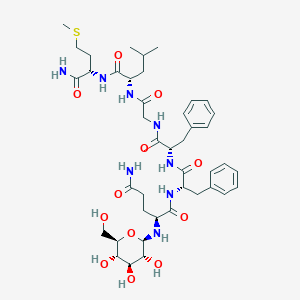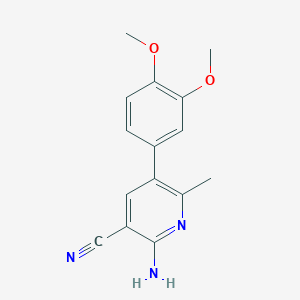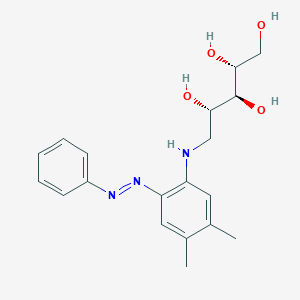
N-Methyl-N-(p-tolyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(p-tolyl)propionamide, also known as N-Methyl-2-(4-methylphenyl)propanamide or N-Methyl-PTP, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(p-tolyl)propionamide is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a key role in the regulation of anxiety, sleep, and muscle relaxation. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
N-Methyl-N-(p-tolyl)propionamide has been shown to have a range of biochemical and physiological effects. It has been shown to have anxiolytic and sedative effects in animal models, which suggests that it may have potential as a treatment for anxiety disorders and insomnia. It has also been shown to have anticonvulsant activity, which suggests that it may have potential as a treatment for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-Methyl-N-(p-tolyl)propionamide in lab experiments include its ease of synthesis and availability, its versatility as a building block for the synthesis of various compounds, and its potential as a treatment for a range of neurological and psychiatric disorders. The limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for the research and development of N-Methyl-N-(p-tolyl)propionamide. These include:
1. Further investigation of its mechanism of action to better understand its potential therapeutic applications.
2. Development of new derivatives with improved pharmacological properties and reduced toxicity.
3. Evaluation of its potential as a treatment for other neurological and psychiatric disorders, such as depression and schizophrenia.
4. Investigation of its potential as a tool for studying the GABA-A receptor and other neurotransmitter receptors.
5. Exploration of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, N-Methyl-N-(p-tolyl)propionamide is a versatile chemical compound that has shown potential as a building block for the synthesis of various compounds and as a treatment for a range of neurological and psychiatric disorders. Its ease of synthesis and availability make it an attractive reagent for scientific research. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
N-Methyl-N-(p-tolyl)propionamide can be synthesized through the reaction of N-methylacetamide with p-tolylmagnesium bromide in the presence of a catalyst such as copper iodide. The reaction yields N-Methyl-N-(p-tolyl)propionamide as a white crystalline solid with a melting point of 60-62°C.
Aplicaciones Científicas De Investigación
N-Methyl-N-(p-tolyl)propionamide has been widely used in scientific research as a reagent for the synthesis of various compounds and as a building block for the development of new drugs. It has been used in the synthesis of N-methyl-2-(4-methylphenyl)propan-1-amine, which is a potential antidepressant drug. It has also been used in the synthesis of N-methyl-2-(4-methylphenyl)propanamide derivatives, which have shown promising anti-cancer activity.
Propiedades
Número CAS |
143084-99-5 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
N-methyl-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-4-11(13)12(3)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3 |
Clave InChI |
TWKSRFYRSYUOKC-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C)C1=CC=C(C=C1)C |
SMILES canónico |
CCC(=O)N(C)C1=CC=C(C=C1)C |
Sinónimos |
Propanamide, N-methyl-N-(4-methylphenyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




